Eriochrome black t
Overview
Description
Eriochrome Black T is a hydroxyl-arylazo dye, generally supplied as a monosodium salt . It exists as a dark violet powder with a green metallic sheen . It is soluble in water and alcohol, but insoluble in common organic solvents .
Synthesis Analysis
Eriochrome Black T has been used in various studies for the removal of the dye from aqueous solutions . For instance, it has been removed from solutions using Al2O3 nanoparticles . Another study used a green chemistry method to synthesize ZnFe2O4@Au nanoparticles in the presence of a Crataegus monogyna leaf extract .Molecular Structure Analysis
The molecular formula of Eriochrome Black T is C20H12N3NaO7S . It has a molar mass of 461.38 g/mol .Chemical Reactions Analysis
Eriochrome Black T is used as an indicator for complexometric titrations . It forms a complex with Ca2+ and Mg2+ ions, but it binds more strongly to Mg2+ ions .Physical And Chemical Properties Analysis
Eriochrome Black T is a dark purple-brown/black solid, soluble in water, but insoluble in most organic solvents . It is blue in a buffered solution at pH 10 and turns red when Ca2+ ions are added .Scientific Research Applications
Analytical Chemistry
EBT is widely used as an indicator in analytical chemistry . It changes color depending on the pH of the solution, making it useful for determining the endpoint of titrations.
Detection of Rare Earth Metals
EBT has been used in the detection of rare earth metals . These metals are often difficult to detect due to their similar properties, and EBT provides a reliable method for their identification.
Dyeing and Printing of Wool Fabric
EBT finds application in the dyeing and printing of wool fabric . Its strong coloration and resistance to fading make it ideal for this purpose.
Dyeing of Silk and Nylon
In addition to wool, EBT is also used in the dyeing of silk and nylon . It provides a vibrant color that is resistant to washing and light exposure.
Leather Dyeing
EBT is used in leather dyeing . It penetrates the leather deeply, providing a long-lasting color that is resistant to wear and tear.
Adsorption Study for Water Treatment
EBT has been used in adsorption studies for water treatment . Researchers have investigated the application of a novel polyvinyl alcohol/starch/ZSM-5 zeolite membrane as an adsorbent for the removal of EBT from aqueous medium . The maximum adsorption capacity was estimated to be 2.17 mg/g for 5 wt% zeolite loaded membrane at an initial concentration of 10 mg/L, at room temperature and at pH 3 .
Detoxification of Wastewater
EBT is mutagenic and carcinogenic, thus its presence in water may result in severe illnesses . Studies have aimed at adsorbing EBT from simulated water samples by using a batch adsorption process, onto native and washed garlic peel . Maximum dye removal by native garlic peel (96%) and washed garlic peel (82%) was observed at pH 2 .
Mechanism of Action
Target of Action
Eriochrome Black T (EBT) is primarily used as a complexometric indicator in titrations . Its primary targets are metal ions, particularly calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological and chemical processes, including water hardness determination .
Mode of Action
EBT interacts with its targets (metal ions) by forming a colored complex . In its deprotonated form, EBT is blue. When it forms a complex with calcium, magnesium, or other metal ions, it turns red . This color change is the basis for its use as an indicator in complexometric titrations .
Biochemical Pathways
The primary biochemical pathway affected by EBT involves the chelation of metal ions. When used as an indicator in an ethylenediaminetetraacetic acid (EDTA) titration, the characteristic blue end-point is reached when sufficient EDTA is added. The metal ions bound to the indicator are chelated by EDTA, leaving the free indicator molecule .
Pharmacokinetics
It’s known that ebt is soluble in water and alcohol, but insoluble in common organic solvents .
Result of Action
The primary result of EBT’s action is a color change that indicates the presence and concentration of certain metal ions. When EBT forms a complex with metal ions, it changes from blue to red . This color change is used to determine the end-point in complexometric titrations .
Action Environment
EBT’s action, efficacy, and stability can be influenced by environmental factors. For instance, EBT is stable in the presence of light and heat and is refractory to oxidative biodegradation . Its toxic effect can be exacerbated by the fact that its anaerobic degradation results in carcinogens intermediates such as naphthacinone . Furthermore, the pH of the solution can affect the color change of EBT, with the compound turning blue in a buffered solution at pH 10 .
Future Directions
properties
IUPAC Name |
sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWFYKTZVIRFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N3NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061969 | |
Record name | C.I. Mordant Black 11, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid with a faint metallic sheen; [Merck Index] Black odorless powder; [Acros Organics MSDS] | |
Record name | Eriochrome Black T | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14145 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Eriochrome black t | |
CAS RN |
1787-61-7 | |
Record name | Eriochrome Black T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Mordant Black 11, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-hydroxy-4-[(1-hydroxy-2-naphthyl)azo]-7-nitronaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ERIOCHROME BLACK T | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPC0KHJ23C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Eriochrome Black T?
A1: Eriochrome Black T (EBT) has the molecular formula C20H12N3NaO7S and a molecular weight of 461.38 g/mol.
Q2: What spectroscopic data is available for Eriochrome Black T?
A2: EBT's structural characterization includes UV-Vis spectroscopy, showing maximum absorbance at 520 nm when complexed with magnesium. [] Infrared spectroscopy (FTIR) reveals functional groups present in the molecule, confirming its structure and potential binding sites. [, ]
Q3: How does Eriochrome Black T interact with metal ions?
A3: EBT acts as a chelating agent, forming stable complexes with various metal ions, including magnesium, cobalt, and copper. [, , ] This interaction is the basis for its use as an indicator in complexometric titrations, particularly in determining water hardness. [, ]
Q4: What are some analytical applications of Eriochrome Black T?
A4: EBT is employed as a colorimetric reagent in spectrophotometric determination of trace metals like copper in food grains [] and fluoride in groundwater. [] It also serves as a post-column reagent in high-performance liquid chromatography for trace metal analysis. []
Q5: What materials have shown promise in removing Eriochrome Black T from wastewater?
A6: Various materials, including activated carbon, [, ] modified orange peel, [] iron capped spent tea leaves, [] sugarcane bagasse, [] and magnetite-rich clay, [] have demonstrated efficient adsorption of EBT from aqueous solutions. These findings highlight the potential for utilizing low-cost, readily available materials for wastewater treatment.
Q6: Can Eriochrome Black T be degraded photocatalytically?
A7: Yes, Eriochrome Black T can be degraded by photocatalysis using semiconductors like titanium dioxide (TiO2), zinc oxide (ZnO), and ammonium phosphomolybdate. [, , , ] The degradation efficiency is influenced by factors such as pH, catalyst concentration, and light intensity.
Q7: What is the mechanism of photocatalytic degradation of Eriochrome Black T?
A8: Upon irradiation, the semiconductor photocatalyst generates electron-hole pairs. These reactive species interact with water and dissolved oxygen, producing highly oxidizing radicals like hydroxyl radicals (•OH). These radicals attack and degrade EBT molecules, breaking them down into smaller, less harmful compounds. [, , ]
Q8: How is Eriochrome Black T used in electrochemical studies?
A9: EBT is utilized in the development of electrochemical sensors. For example, poly(Eriochrome Black T) modified electrodes exhibit enhanced electrocatalytic properties toward the oxidation of nitrite. [] This modification allows for sensitive and selective detection of nitrite in various samples.
Q9: What are the advantages of using Eriochrome Black T in electrochemical sensors?
A10: EBT's ability to form complexes with metal ions and its electroactive nature make it suitable for developing sensitive and selective electrochemical sensors. [, , ] These sensors can be employed for detecting various analytes, including heavy metal ions and other pollutants, in environmental and biological samples.
Q10: How does the pH of the solution affect Eriochrome Black T's performance?
A11: EBT's performance as an indicator and adsorbent is pH-dependent. [] Its color changes with pH, influencing its effectiveness in complexometric titrations. Additionally, the pH affects the surface charge of adsorbents and the ionization state of EBT, impacting its adsorption efficiency.
Q11: What challenges are associated with using Eriochrome Black T in certain applications?
A12: EBT solutions can be unstable over time, requiring careful preparation and storage. [] Research has explored the development of stable EBT solution systems to address this limitation. [] Furthermore, its application in some areas, such as biological systems, may be limited due to its potential toxicity. []
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